Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure
96546-77-9 structure
Product Name:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
CAS番号:96546-77-9
MF:C15H12BrNO2S
メガワット:350.230281829834
MDL:MFCD20486680
CID:751397
Update Time:2025-06-11

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 5-​Bromo-​1-​[(4-​methylphenyl)​sulfonyl]​-1H-​indole
    • 5-bromo-1-(p-toluenesulfonyl)-1H-indole
    • N-tosyl-5-bromoindole
    • 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
    • 5-Bromo-1-(4-methylphenylsulfonyl)indole
    • 5-Bromo-1-p-toluenesulfonyl-1H-indole
    • 5-Bromo-1-tosyl-1H-indole
    • 5-Bromo-1-tosylindole
    • 5-Bromo-N-tosylindole
    • MDL: MFCD20486680
    • インチ: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
    • InChIKey: CMQRWXUQAKCCAK-UHFFFAOYSA-N
    • ほほえんだ: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB516789-5 g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9
5g
€288.50 2023-04-17
abcr
AB516789-10 g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9
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€457.00 2023-04-17
Chemenu
CM266069-1g
5-Bromo-1-tosyl-1H-indole
96546-77-9 95%+
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$*** 2023-05-04
Chemenu
CM266069-5g
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96546-77-9 95%+
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$*** 2023-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265123-1g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9 97%
1g
¥547.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265123-5g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9 97%
5g
¥2055.00 2024-04-23
abcr
AB516789-5g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; .
96546-77-9
5g
€285.70 2025-04-14
abcr
AB516789-10g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; .
96546-77-9
10g
€447.00 2025-04-14
Aaron
AR005UKA-5g
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
96546-77-9 95%
5g
$292.00 2025-02-13
Aaron
AR005UKA-10g
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
96546-77-9 95%
10g
$496.00 2025-02-13

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  10 min, 0 °C
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties
Guo, Jincheng; Hao, Yanan; Ji, Xiaofei; Wang, Ziwen ; Liu, Yuxiu; et al, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  4 h, rt
リファレンス
Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles
Race, Nicholas J.; Bower, John F., Organic Letters, 2013, 15(17), 4616-4619

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 min, cooled; 12 min, cooled
1.2 20 h, rt
リファレンス
Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis
Cresswell, Alexander J.; Lloyd-Jones, Guy C., Chemistry - A European Journal, 2016, 22(36), 12641-12645

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
リファレンス
Preparation of 5-cyanoindole
, China, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  2 h, 0 °C
リファレンス
Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model
Ye, Qing; Li, Qiu; Gao, Anhui; Ying, Huazhou; Cheng, Gang; et al, Chemical Physics Letters, 2019, 718, 38-45

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt; rt → 0 °C
1.2 3 h, 0 °C
リファレンス
Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives
More, Kunal N.; Jang, Hyo Weon; Hong, Victor S.; Lee, Jinho, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  4.5 h, rt
1.3 Reagents: Water Solvents: Water
リファレンス
Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  30 min, 0 °C
1.2 0 °C; 1 h, rt
リファレンス
Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  15 min, rt
1.2 Solvents: Toluene ;  0 °C; 2 h, rt
リファレンス
Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents
Dong, Ji; Huang, Shi-sheng; Hao, Ya-nan; Wang, Zi-wen; Liu, Yu-xiu; et al, Pest Management Science, 2020, 76(10), 3369-3376

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  rt; overnight, rt
リファレンス
Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  45 min, rt
1.2 Reagents: Water ;  rt
リファレンス
Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins
Jui, Nathan T.; Lee, Esther C. Y.; MacMillan, David W. C., Journal of the American Chemical Society, 2010, 132(29), 10015-10017

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
リファレンス
Towards the syntheses of N-H and N-alkylated derivatives of meridianins
Simon, Gaelle; Couthon-Gourves, Helene; Haelters, Jean-Pierre; Corbel, Bernard; Kervarec, Nelly; et al, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  0 - 5 °C; rt; 1 h, rt
リファレンス
Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor
, China, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
注文番号:A1194553
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:24
価格 ($):171.0
Email:sales@amadischem.com

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 関連文献

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Amadis Chemical Company Limited
(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
A1194553
清らかである:99%
はかる:5g
価格 ($):171.0
Email